molecular formula C19H15F2N3O3S B2413480 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226434-89-4

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2413480
CAS RN: 1226434-89-4
M. Wt: 403.4
InChI Key: ADZPBJGMKKXGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole, commonly known as ATDM-105, is a novel imidazole derivative that has been developed as a potential drug candidate for the treatment of bacterial infections. This compound exhibits potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Scientific Research Applications

Enzyme Inhibition

The compound, similar to 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), exhibits inhibitory effects on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

Antimicrobial Properties

Imidazole derivatives, including compounds structurally related to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole, have shown potential as antimicrobial agents (Narwal et al., 2012).

Antituberculosis Activity

Some derivatives, such as 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole, demonstrate significant antituberculosis activity (Foroumadi et al., 2004).

Antiinflammatory and Analgesic Effects

Certain 4,5-diaryl-2-(substituted thio)-1H-imidazoles exhibit antiinflammatory and analgesic properties in animal models (Sharpe et al., 1985).

Antifungal Activity

Imidazole derivatives, such as 5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidines, have been identified as potent antifungal agents (Mullen et al., 1988).

Dual Anti-inflammatory and Antifungal Agents

Some di- and tri-substituted imidazoles have been synthesized with the aim of creating compounds with both anti-inflammatory and antifungal properties (Husain et al., 2013).

Nitric Oxide Donation

Compounds like 4-Phenyl-3-furoxancarbonitrile, structurally related to imidazole derivatives, can release nitric oxide in the presence of thiol cofactors and have demonstrated biological activities such as vasodilation (Medana et al., 1994).

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-10-28-19-22-12-17(13-4-3-5-15(11-13)24(25)26)23(19)14-6-8-16(9-7-14)27-18(20)21/h2-9,11-12,18H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZPBJGMKKXGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.